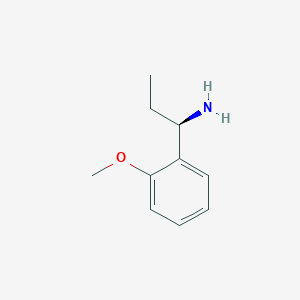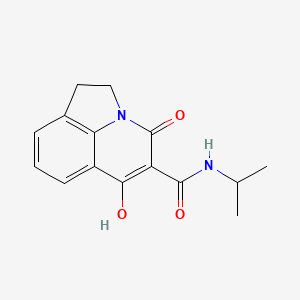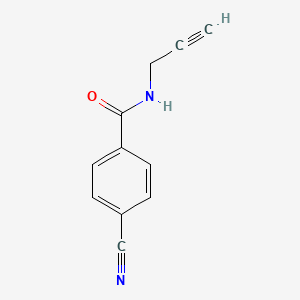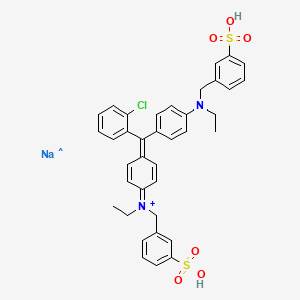
N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 2,3-dichloroaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 4-ethoxybenzaldehyde and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for quality control.
化学反应分析
Types of Reactions
N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts or acids/bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or quinones, reduction could produce hydrazines or amines, and substitution reactions could introduce various functional groups into the molecule.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a bioactive compound in studies of enzyme inhibition, antimicrobial activity, or anticancer properties.
Medicine: Investigation of its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Applications in the development of new materials, agrochemicals, or dyes.
作用机制
The mechanism of action of N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide would depend on its specific biological or chemical activity. Generally, hydrazones can interact with various molecular targets, such as enzymes or receptors, through mechanisms like inhibition, activation, or binding. The pathways involved might include oxidative stress, signal transduction, or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds to N-(2,3-Dichlorophenyl)-2-(2-(4-ethoxybenzylidene)hydrazino)-2-oxoacetamide include other hydrazones and related derivatives, such as:
- N-(2,3-Dichlorophenyl)-2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-(4-chlorobenzylidene)hydrazino)-2-oxoacetamide
- N-(2,3-Dichlorophenyl)-2-(2-(4-nitrobenzylidene)hydrazino)-2-oxoacetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the 2,3-dichlorophenyl group and the 4-ethoxybenzylidene moiety can confer unique properties compared to other hydrazones.
属性
CAS 编号 |
477733-95-2 |
|---|---|
分子式 |
C17H15Cl2N3O3 |
分子量 |
380.2 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-N'-[(E)-(4-ethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-2-25-12-8-6-11(7-9-12)10-20-22-17(24)16(23)21-14-5-3-4-13(18)15(14)19/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+ |
InChI 键 |
VSSJDKCSMULWLH-KEBDBYFISA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12050851.png)
![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)

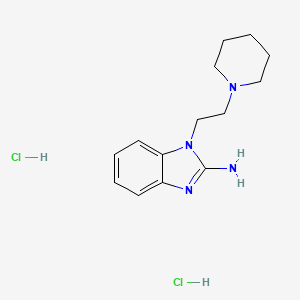
![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)

![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)

![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)
